molecular formula C15H19ClN2O2 B13331696 tert-Butyl 6-chloro-3',6'-dihydro-[2,4'-bipyridine]-1'(2'H)-carboxylate

tert-Butyl 6-chloro-3',6'-dihydro-[2,4'-bipyridine]-1'(2'H)-carboxylate

Cat. No.: B13331696
M. Wt: 294.77 g/mol
InChI Key: AXSJUHYVBIMIBU-UHFFFAOYSA-N
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Description

tert-Butyl 6-chloro-3’,6’-dihydro-[2,4’-bipyridine]-1’(2’H)-carboxylate is a complex organic compound that belongs to the bipyridine family This compound is characterized by its unique structure, which includes a tert-butyl group, a chlorine atom, and a carboxylate group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 6-chloro-3’,6’-dihydro-[2,4’-bipyridine]-1’(2’H)-carboxylate typically involves the coupling of substituted pyridines. One common method is the nickel-catalyzed dimerization of 2-chloropyridines using manganese powder as the terminal reductant . This method is efficient and provides a high yield of the desired bipyridine compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 6-chloro-3’,6’-dihydro-[2,4’-bipyridine]-1’(2’H)-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxidation states, which can be useful in catalysis and other applications.

    Reduction: Reduction reactions can modify the functional groups, leading to different derivatives.

    Substitution: The chlorine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions such as temperature, solvent, and pH are optimized based on the desired reaction.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield bipyridine oxides, while substitution reactions can produce a variety of substituted bipyridine derivatives.

Scientific Research Applications

tert-Butyl 6-chloro-3’,6’-dihydro-[2,4’-bipyridine]-1’(2’H)-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of tert-Butyl 6-chloro-3’,6’-dihydro-[2,4’-bipyridine]-1’(2’H)-carboxylate involves its interaction with molecular targets through coordination bonds. The bipyridine moiety can chelate metal ions, forming stable complexes that can participate in various catalytic cycles. The tert-butyl and chlorine groups can influence the compound’s reactivity and binding affinity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

tert-Butyl 6-chloro-3’,6’-dihydro-[2,4’-bipyridine]-1’(2’H)-carboxylate is unique due to its combination of functional groups, which provide distinct chemical properties and reactivity. This makes it a valuable compound for specialized applications in research and industry.

Properties

Molecular Formula

C15H19ClN2O2

Molecular Weight

294.77 g/mol

IUPAC Name

tert-butyl 4-(6-chloropyridin-2-yl)-3,6-dihydro-2H-pyridine-1-carboxylate

InChI

InChI=1S/C15H19ClN2O2/c1-15(2,3)20-14(19)18-9-7-11(8-10-18)12-5-4-6-13(16)17-12/h4-7H,8-10H2,1-3H3

InChI Key

AXSJUHYVBIMIBU-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(=CC1)C2=NC(=CC=C2)Cl

Origin of Product

United States

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